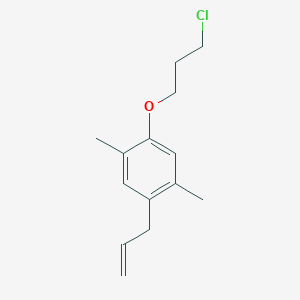![molecular formula C21H26N4O4 B2862534 7-(3-methoxypropyl)-1,3-dimethyl-N-(4-methylbenzyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021217-29-7](/img/structure/B2862534.png)
7-(3-methoxypropyl)-1,3-dimethyl-N-(4-methylbenzyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as pyrrolopyrimidines. Pyrrolopyrimidines are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic compound containing a pyrrole ring fused to a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions of pyrrolopyrimidines can vary widely depending on the substituents present on the molecule. Generally, these compounds can undergo a variety of chemical reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, pyrrolopyrimidines are stable compounds due to the aromaticity of the pyrimidine ring .科学的研究の応用
Synthetic Methodologies and Heterocyclic Compound Synthesis
Complex molecules like the one mentioned often serve as key intermediates in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry and drug discovery. For example, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which exhibit anti-inflammatory and analgesic properties, involves complex synthetic pathways similar to those that might be employed for the compound (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral and Antitumor Activities
The compound's structural features suggest potential biological activity. Similar compounds, such as various pyrrolo[2,3-d]pyrimidine derivatives, have been synthesized and evaluated for their antiviral and antitumor activities. These activities are particularly relevant in the context of human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), as well as in cancer research (Renau et al., 1996; Grivsky et al., 1980).
Cytotoxicity Studies
The evaluation of new chemical entities for cytotoxicity against various cancer cell lines is a crucial step in the drug development process. Compounds with similar complex structures have been synthesized and tested for their cytotoxic effects, providing valuable information on structure-activity relationships and potential therapeutic applications (Hassan, Hafez, & Osman, 2014).
Chemical Structure and Molecular Interactions
The study of complex molecules often involves understanding their structural characteristics and how they interact with biological targets. Research on similar compounds, such as pyrimidine-annelated heterocycles, can shed light on the synthesis strategies and the potential biological relevance of the compound (Majumdar, Das, & Jana, 1998).
作用機序
将来の方向性
特性
IUPAC Name |
7-(3-methoxypropyl)-1,3-dimethyl-N-[(4-methylphenyl)methyl]-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-14-6-8-15(9-7-14)13-22-18(26)17-12-16-19(25(17)10-5-11-29-4)23(2)21(28)24(3)20(16)27/h6-9,12H,5,10-11,13H2,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCNKQXXJBVRNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N2CCCOC)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-methoxypropyl)-1,3-dimethyl-N-(4-methylbenzyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

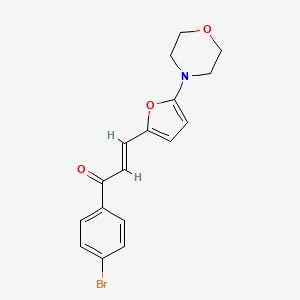
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2862454.png)
![2-(Benzylthio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2862456.png)
![3-Methyl-6-prop-2-enoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2862458.png)
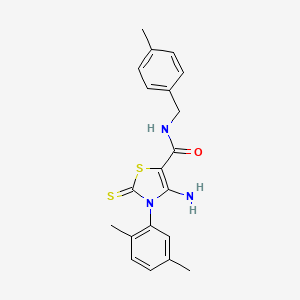



![2-[[4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2862467.png)
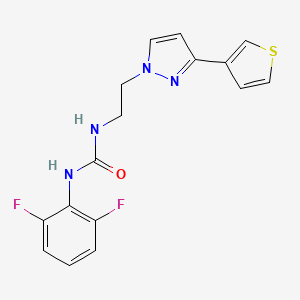
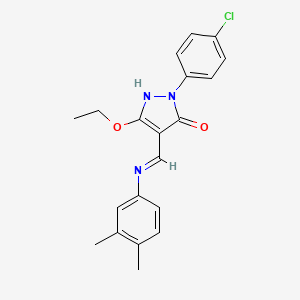

![N-(5-(3-(phenylsulfonyl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2862473.png)
